1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride is a chemical compound that features a benzo[d][1,3]dioxole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through a Pd-catalyzed arylation reaction.
Introduction of the tert-butylamino group: This step often involves an aza-Michael addition reaction.
Final assembly: The final product is obtained through a series of reactions including Bischler–Napieralski reaction and N-arylation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-efficiency catalysts and reaction conditions that maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the benzo[d][1,3]dioxole ring or the tert-butylamino group.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution reagents: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines .
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways . The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
- 1-(Benzo[d][1,3]dioxol-5-yl)-4-(p-tolyl)butan-1-one
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-9(15-14(2,3)4)13(16)10-5-6-11-12(7-10)18-8-17-11;/h5-7,9,15H,8H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPAEYUHPOJWRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342678 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-2-propanyl)amino]-1-propanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2469270-98-0 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-2-propanyl)amino]-1-propanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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